Diatrizoic acid is synthesized from 3,5-diamino-2,4,6-triiodobenzoic acid. It is classified as a non-ionic contrast agent due to its low osmolality compared to ionic contrast agents, making it safer for patients with renal impairment. The compound's chemical formula is and its molecular weight is approximately 555.9 g/mol .
The synthesis of diatrizoic acid typically involves several key steps:
These methods aim to improve efficiency and reduce environmental impact by minimizing waste.
Diatrizoic acid features a complex structure that includes:
The structural formula can be represented as follows:
Diatrizoic acid undergoes various chemical reactions relevant to its function:
Research indicates that exposure to diatrizoic acid can induce oxidative stress in cells, leading to mitochondrial dysfunction and apoptosis .
The mechanism of action of diatrizoic acid as a contrast agent involves:
Diatrizoic acid exhibits several notable physical and chemical properties:
These properties are crucial for its application in medical imaging as they affect both administration routes and patient safety.
Diatrizoic acid is predominantly used in medical imaging procedures such as:
Additionally, research continues into its effects on cellular mechanisms, particularly regarding oxidative stress and mitochondrial health . This research could inform future therapeutic applications or improvements in imaging techniques.
Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) emerged in the mid-1950s as a breakthrough in iodinated contrast media. Its synthesis involved a multi-step process:
Early applications capitalized on its ability to enhance X-ray attenuation:
Table 1: Early Commercial Formulations of Diatrizoic Acid
Brand Name | Salt Composition | Primary Clinical Use |
---|---|---|
Gastrografin | Sodium + meglumine mix | GI tract imaging |
Hypaque | Sodium diatrizoate | Angiography, urography |
Renografin | Sodium + meglumine mix | Renal imaging |
Urografin | Sodium + meglumine mix | Urinary tract studies |
Diatrizoic acid’s limitations catalyzed the development of safer contrast media:
Non-ionic agents (e.g., iohexol, iopamidol) addressed these issues:
Diatrizoic acid’s regulatory journey shaped contrast media standards:
Market evolution reflected these milestones:
Diatrizoic Acid Market Growth 2024: $150 Million 2033 (Projected): $250 Million CAGR (2026–2033): 6% [2]
Growth drivers included:
Table 2: Diatrizoic Acid Properties and Evolution
Property | Diatrizoic Acid | Modern Non-Ionic Agents |
---|---|---|
Chemical Nature | Ionic monomer | Non-ionic monomer/dimer |
Iodine Content | ~47% (by weight) | 46–51% |
Osmolality (760 mgI/mL) | 1,500–2,000 mOsm/kg | 300–700 mOsm/kg |
Primary Clinical Role | GI studies, niche vascular | Dominant in vascular/CT |
CAS No.: 4021-34-5
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.: